2-Chloro-4-pyridyl 2-methylbutyl ketone

Physical property profiling Formulation pre‑screening Chromatographic method development

2‑Chloro‑4‑pyridyl 2‑methylbutyl ketone (CAS 898785‑65‑4; IUPAC: 1‑(2‑chloropyridin‑4‑yl)‑3‑methylpentan‑1‑one) is a chlorinated heteroaryl ketone with molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g mol⁻¹. It features a pyridine ring bearing chlorine at the 2‑position and a 3‑methylpentanoyl (2‑methylbutyl ketone) side‑chain at the 4‑position, giving a computed XLogP3 of 3.0 and a density of 1.099 g cm⁻³.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B7907765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-pyridyl 2-methylbutyl ketone
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCC(C)CC(=O)C1=CC(=NC=C1)Cl
InChIInChI=1S/C11H14ClNO/c1-3-8(2)6-10(14)9-4-5-13-11(12)7-9/h4-5,7-8H,3,6H2,1-2H3
InChIKeyDWWWLDYGJNUSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Chloro‑4‑pyridyl 2‑methylbutyl ketone – Physicochemical Baseline for Informed Procurement


2‑Chloro‑4‑pyridyl 2‑methylbutyl ketone (CAS 898785‑65‑4; IUPAC: 1‑(2‑chloropyridin‑4‑yl)‑3‑methylpentan‑1‑one) is a chlorinated heteroaryl ketone with molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g mol⁻¹ . It features a pyridine ring bearing chlorine at the 2‑position and a 3‑methylpentanoyl (2‑methylbutyl ketone) side‑chain at the 4‑position, giving a computed XLogP3 of 3.0 and a density of 1.099 g cm⁻³ [1]. The compound is supplied by Fluorochem at 97 % purity and is intended exclusively for research and development use .

Why 2‑Chloro‑4‑pyridyl 2‑methylbutyl ketone Cannot Be Freely Interchanged with In‑Class Analogs


Despite sharing a common 2‑chloro‑4‑pyridyl scaffold, subtle variations in the alkyl ketone side‑chain produce measurable differences in density, boiling point, lipophilicity, and positional isomerism that directly affect chromatographic behaviour, partition coefficients, and downstream reactivity . These differences are not cosmetic; they control key procurement‑relevant parameters such as purification strategy, storage stability, and compatibility with synthetic routes. The evidence below quantifies where this compound diverges from its closest structural neighbors.

Quantitative Differentiation of 2‑Chloro‑4‑pyridyl 2‑methylbutyl ketone from Its Closest Analogs


Density Reduction vs. Shorter‑Chain Isopropyl Analog Improves Downstream Formulation Handling

The target compound exhibits a 4.5 % lower density than 2‑chloro‑4‑pyridyl isopropyl ketone (CAS 898785‑53‑0), a frequently encountered shorter‑chain analog . This density difference directly impacts mobile‑phase compatibility and solvent‑extraction efficiency.

Physical property profiling Formulation pre‑screening Chromatographic method development

Elevated Boiling Point Relative to Isopropyl Analog Extends Thermal Processing Window

The boiling point of the target compound is 319.5 °C (760 mmHg), compared with 289.5 °C for the isopropyl analog . This 30 °C elevation provides a wider liquid‑phase thermal window for solvent‑free reactions or short‑path distillation.

Thermal stability Distillation purification High‑temperature reactions

Higher Lipophilicity Than 2‑Pyridyl Positional Isomer Directs Membrane‑Partitioning Behaviour

The target compound exhibits an XLogP3 of 3.0, compared with LogP = 2.70 for the 2‑pyridyl positional isomer 2‑methylbutyl 2‑pyridyl ketone (CAS 898779‑68‑5) [1]. The +0.30 log‑unit increase is attributable to both chlorine substitution and regioisomeric placement of the pyridine nitrogen.

Lipophilicity ADME‑Tox profiling SAR exploration

2‑Chloropyridyl Substitution Confers Distinct Synthetic Utility vs. Non‑Halogenated Pyridyl Ketones

The chlorine at the pyridine 2‑position enables nucleophilic aromatic substitution (SₙAr) and transition‑metal‑catalysed cross‑coupling reactions that are inaccessible to non‑halogenated analogs such as 2‑methylbutyl 2‑pyridyl ketone [1]. The 2‑chloropyridine motif is a well‑established synthetic handle, with Hammett σₘ ≈ 0.37, making it significantly more electrophilic than the corresponding hydrogen‑substituted pyridine [2].

Nucleophilic aromatic substitution Cross‑coupling Building‑block chemistry

Pyridyl Ketone Core Implicated in MEK and PDE4 Inhibitor Patent Families

Pyridyl ketone derivatives are claimed as MEK inhibitors in EP 3061747 A1 and as PDE4 inhibitors in US 6316472 [1][2]. While the target compound itself has not been individually profiled in these patents, its core structure aligns with the defined Markush formulae, supporting its use as a scaffold‑hopping intermediate in oncology and inflammation programs. Quantitative IC₅₀ data (e.g., PDE4 IC₅₀ = 650 nM for a closely related analog in US 8901315) provide a benchmark for the class [3].

Kinase inhibition Anti‑cancer lead generation Phosphodiesterase targeting

97 % Purity Specification Exceeds Typical 95 % Benchmark for Analog Class

Fluorochem supplies the target compound at a minimum purity of 97 %, whereas several close analogs (e.g., 2‑chloro‑4‑pyridyl 3‑methylbutyl ketone, 2‑chloro‑4‑pyridyl isopropyl ketone, and 2‑methylbutyl 2‑pyridyl ketone) are routinely offered at 95 % . A 2‑percentage‑point purity advantage reduces the burden of post‑purchase purification and lowers the risk of side‑product interference in sensitive catalytic or biological assays.

Quality assurance Purity specification Procurement compliance

Evidence‑Directed Application Scenarios for 2‑Chloro‑4‑pyridyl 2‑methylbutyl ketone


Medicinal Chemistry Scaffold‑Hopping in MEK/PDE4 Inhibitor Programs

The pyridyl ketone core is explicitly claimed in multiple MEK and PDE4 inhibitor patents [1][2]. The target compound serves as a halogenated building block for late‑stage diversification via SₙAr or cross‑coupling, enabling rapid SAR exploration around the 2‑position of the pyridine ring. Its 97 % purity specification reduces the need for pre‑reaction purification, a critical advantage when screening against low‑tolerance kinase assays.

Chromatographic Method Development and Physicochemical Reference Standard

The well‑characterised density (1.099 g cm⁻³), boiling point (319.5 °C), and XLogP3 (3.0) make the compound a suitable non‑proprietary reference for HPLC method development, particularly when optimising gradients for moderately lipophilic heteroaryl ketones [3]. Its physical properties are distinct enough from the isopropyl analog (density 1.151, bp 289.5 °C) to serve as a system‑suitability probe.

Synthetic Methodology Development Involving 2‑Chloropyridine Electrophiles

The 2‑chloropyridine moiety is a validated electrophile for nickel‑ and palladium‑catalysed cross‑electrophile coupling reactions [4]. The extended alkyl chain of the 2‑methylbutyl ketone provides steric bulk that can be exploited to tune regioselectivity in difunctionalisation sequences, a parameter not accessible with the smaller isopropyl or methyl ketone analogs.

Procurement‑Optimised Building Block for Parallel Synthesis Libraries

The 97 % purity combined with a single‑vendor supply chain (Fluorochem) reduces variability in library production . The compound’s higher boiling point and density relative to shorter‑chain analogs also simplify automated liquid‑handling and evaporation steps in high‑throughput experimentation workflows.

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